molecular formula C12H8ClN3O4 B14946187 6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol

6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol

Katalognummer: B14946187
Molekulargewicht: 293.66 g/mol
InChI-Schlüssel: NJFTZSDGBXWXJT-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a chlorophenyl group, an ethenyl linkage, and a nitro group attached to a pyrimidinedione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE typically involves the following steps:

    Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with malonic acid derivatives under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Ethenyl Linkage: The ethenyl linkage can be formed through a Heck reaction, where a halogenated pyrimidinedione reacts with a vinyl compound in the presence of a palladium catalyst.

    Incorporation of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki coupling reaction, where a halogenated pyrimidinedione reacts with a chlorophenyl boronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl linkage, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Epoxides or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-[(E)-2-(3-BROMOPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    6-[(E)-2-(3-METHOXYPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE: Similar structure with a methoxyphenyl group instead of a chlorophenyl group.

Uniqueness

6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H8ClN3O4

Molekulargewicht

293.66 g/mol

IUPAC-Name

6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H8ClN3O4/c13-8-3-1-2-7(6-8)4-5-9-10(16(19)20)11(17)15-12(18)14-9/h1-6H,(H2,14,15,17,18)/b5-4+

InChI-Schlüssel

NJFTZSDGBXWXJT-SNAWJCMRSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Cl)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.